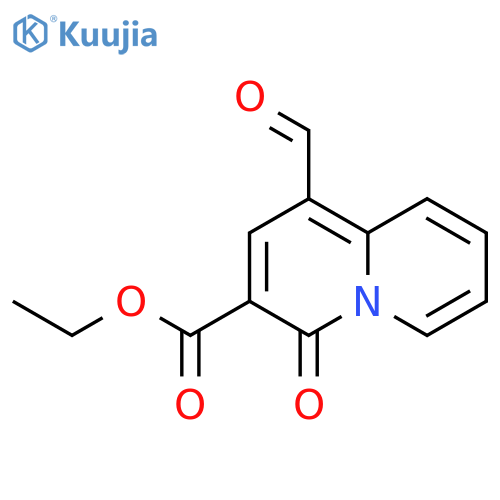

Cas no 337909-10-1 (Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate)

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

- ethyl 1-formyl-4-oxoquinolizine-3-carboxylate

- 1-formyl-4-oxo-4H-quinolizine-3-carboxylic acid ethyl ester

- J-520535

- Ethyl1-formyl-4-oxo-4H-quinolizine-3-carboxylate

- DA-06709

- 337909-10-1

- DTXSID20609195

- C74736

- FWIIXJDAGLXBHT-UHFFFAOYSA-N

- AMY14126

- CS-0132496

- Ethyl l-Formyl-4-Oxo-4H-Quinolizine-3-Carboxylate

- SCHEMBL1150566

- AKOS016001396

- DS-11459

-

- MDL: MFCD11111264

- インチ: InChI=1S/C13H11NO4/c1-2-18-13(17)10-7-9(8-15)11-5-3-4-6-14(11)12(10)16/h3-8H,2H2,1H3

- InChIKey: FWIIXJDAGLXBHT-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C=O

計算された属性

- せいみつぶんしりょう: 245.06900

- どういたいしつりょう: 245.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 537

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 63.7Ų

じっけんとくせい

- PSA: 64.85000

- LogP: 1.28870

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate セキュリティ情報

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189007461-250mg |

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate |

337909-10-1 | 95% | 250mg |

$199.92 | 2023-09-02 | |

| Fluorochem | 219324-250mg |

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate |

337909-10-1 | 95% | 250mg |

£167.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E94790-50mg |

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate |

337909-10-1 | 95% | 50mg |

¥412.0 | 2023-09-07 | |

| abcr | AB491751-250 mg |

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate; . |

337909-10-1 | 250MG |

€317.00 | 2022-07-29 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SO805-250mg |

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate |

337909-10-1 | 95+% | 250mg |

2233CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1220927-5g |

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate |

337909-10-1 | 95% | 5g |

$1900 | 2024-06-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203136-250mg |

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate |

337909-10-1 | 98% | 250mg |

¥923.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203136-50mg |

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate |

337909-10-1 | 98% | 50mg |

¥429.00 | 2024-05-18 | |

| Ambeed | A107936-50mg |

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate |

337909-10-1 | 95% | 50mg |

$63.0 | 2024-04-19 | |

| eNovation Chemicals LLC | D750780-250mg |

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate |

337909-10-1 | 95+% | 250mg |

$190 | 2024-06-06 |

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate 関連文献

-

Ryan Treadwell,Fabio de Moliner,Ramon Subiros-Funosas,Toby Hurd,Kirsten Knox,Marc Vendrell Org. Biomol. Chem. 2018 16 239

-

2. Highly selective, red emitting BODIPY-based fluorescent indicators for intracellular Mg2+ imagingQitian Lin,Daniela Buccella J. Mater. Chem. B 2018 6 7247

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylateに関する追加情報

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 337909-10-1): A Comprehensive Overview

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 337909-10-1) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of quinolizine derivatives, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate.

Chemical Structure and Properties

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is characterized by its complex molecular structure, which includes a quinolizine core with a formyl group at the 1-position and an ethyl ester at the 3-position. The quinolizine ring system is a fused bicyclic structure consisting of a pyridine ring and a piperidine ring. The presence of the formyl group and the ethyl ester introduces additional functional groups that can influence the compound's reactivity and biological activity.

The molecular formula of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is C15H15NO4, with a molecular weight of approximately 277.28 g/mol. The compound is typically obtained as a white crystalline solid and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its physical properties, including melting point and solubility, are crucial for its handling and application in various research settings.

Synthesis Methods

The synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate has been explored through several methodologies, each offering unique advantages and challenges. One common approach involves the condensation of an appropriate amine with a substituted ethyl ester followed by cyclization to form the quinolizine ring system. The formylation step can be achieved using various reagents such as formic acid or formaldehyde under controlled conditions.

A recent study published in the Journal of Organic Chemistry detailed an efficient one-pot synthesis method for Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. This method involves the sequential addition of reagents in a single reaction vessel, reducing the number of purification steps and improving overall yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and product purity.

Biological Properties and Applications

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate has shown promising biological activities that make it an attractive candidate for further research in medicinal chemistry. One of its key properties is its ability to inhibit specific enzymes involved in various metabolic pathways. For instance, it has been found to exhibit potent inhibitory activity against certain kinases, which are crucial enzymes in cell signaling and proliferation.

In addition to its enzymatic inhibition properties, Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate has demonstrated significant antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress, which is implicated in numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Recent studies have shown that this compound can effectively scavenge reactive oxygen species (ROS) in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Clinical Relevance and Research Advancements

The potential therapeutic applications of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate have spurred extensive research efforts to explore its clinical relevance. Preclinical studies have investigated its efficacy in various disease models, including cancer, inflammation, and neurodegenerative disorders.

In cancer research, Ethyl 1-formyl-4-o xo -4H -quinol iz ine -3 -car box ylate strong > has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells while sparing normal cells. A study published in Cancer Research demonstrated that this compound selectively targets cancer cells by disrupting key signaling pathways involved in cell survival and proliferation.

In the context of neurodegenerative disorders, such as Alzheimer's disease (AD) and Parkinson's disease (PD), Ethyl 1-form yl -4 -ox o -4 H -quino lizin e -3 -car box ylate strong > has been investigated for its neuroprotective effects. Research has shown that it can reduce oxidative stress and inflammation in neuronal cells, thereby mitigating the progression of these debilitating conditions.

Conclusion

Eth yl 1 -for myl -4 -ox o -4 H -quino lizin e -3 -car box ylate strong > (CAS No. 337909 -10 -1) is a multifaceted compound with a rich chemical structure and diverse biological activities. Its potential applications in medicinal chemistry and pharmaceutical research are vast, ranging from enzyme inhibition to antioxidant protection. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of study for scientists and researchers alike.

337909-10-1 (Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate) 関連製品

- 2091455-39-7(ethyl 4-amino-1H-indazole-3-carboxylate)

- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)

- 1956321-86-0(Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate)

- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)

- 75626-17-4(2,5-Difluoroanisole)

- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)

- 6828-35-9(5-Chloro-2-iodoaniline)

- 1804725-75-4(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 1270803-91-2(tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate)

- 477946-96-6(4-Fluorobenzoic Acid Chloromethyl Ester)